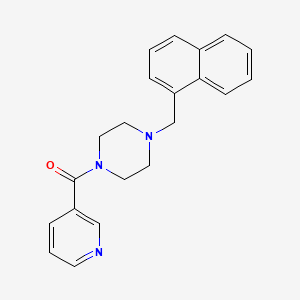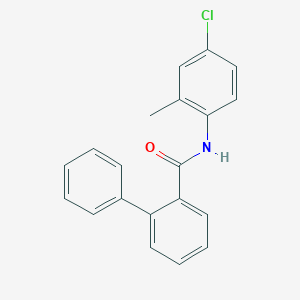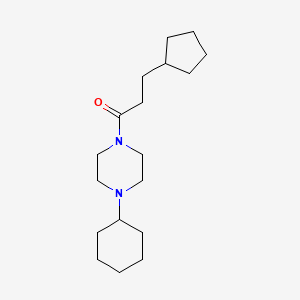![molecular formula C23H23FN2O4S B5877220 N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide, also known as FSL-1, is a synthetic compound that has been widely studied for its potential applications in scientific research. FSL-1 is a potent agonist of Toll-like receptor 2 (TLR2), a key component of the innate immune system. In
作用機序
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide binds to TLR2 and induces a conformational change that leads to the recruitment of adaptor proteins, such as MyD88. This triggers a signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which regulate the expression of pro-inflammatory cytokines and chemokines. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, in a variety of cell types. It has also been shown to enhance the phagocytic activity of macrophages and increase the expression of cell surface molecules involved in antigen presentation. These effects suggest that this compound may play a role in the regulation of the immune response to microbial pathogens.
実験室実験の利点と制限
One of the main advantages of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide is its potency as a TLR2 agonist. This allows for the activation of TLR2 signaling pathways at low concentrations, which can be useful in experiments where high concentrations of a compound may have unwanted effects. However, this compound also has some limitations, such as its potential to induce off-target effects and its complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide. One potential direction is the study of this compound in the context of infectious diseases, where it may play a role in the immune response to bacterial and viral pathogens. Another area of interest is the potential use of this compound as an adjuvant in vaccine development, where it may enhance the immune response to antigens. Finally, further research is needed to elucidate the details of the mechanism of action of this compound, which could lead to the development of more potent and selective TLR2 agonists.
合成法
The synthesis of N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide involves several steps, beginning with the protection of the amino group of glycine with a benzyl group. This is followed by the introduction of a fluoro-substituted phenylsulfonyl group, which is then protected with a benzyl group. The final step involves the removal of the protecting groups to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide has been used extensively in scientific research as a TLR2 agonist. TLR2 is an important component of the innate immune system, which plays a critical role in the detection and response to microbial pathogens. This compound has been shown to activate TLR2 signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. This makes this compound a valuable tool for studying the innate immune response to microbial pathogens.
特性
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-30-21-11-7-18(8-12-21)15-25-23(27)17-26(16-19-5-3-2-4-6-19)31(28,29)22-13-9-20(24)10-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEQWGQSDCMXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)

![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)


![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
